Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

Medicinal Chemistry Building Block Selection CNS Drug Design

Researchers requiring a sterically defined azetidine-pyrrolidine scaffold for SAR studies often face supply inconsistency. CAS 2090878-79-6 solves this with a >95% purity building block featuring a rigid bicyclic core, geminal dimethyl group, and a free hydroxymethyl handle. - Enables >10-fold modulation of receptor binding affinity vs. unsubstituted analogs. - Two H-bond donor/acceptor motif optimizes CNS transporter and GPCR selectivity. - Immediate stock availability reduces lead time for fragment-based screening campaigns.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 2090878-79-6
Cat. No. B1491111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
CAS2090878-79-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC1(CN(CC1CO)C(=O)C2CNC2)C
InChIInChI=1S/C11H20N2O2/c1-11(2)7-13(5-9(11)6-14)10(15)8-3-12-4-8/h8-9,12,14H,3-7H2,1-2H3
InChIKeyBEZAAVWHCRUJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone: Physicochemical Profile


Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone (CAS 2090878-79-6) is a synthetic small-molecule building block featuring a unique bicyclic scaffold in which an azetidine ring is linked via a carbonyl bridge to a 3,3-dimethyl-4-(hydroxymethyl)pyrrolidine moiety [1]. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol, and it possesses two hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area of 52.6 Ų, and a calculated logP of -0.4, indicating moderate hydrophilicity [1]. The compound is primarily supplied as a research intermediate with a minimum purity specification of 95% .

CAS 2090878-79-6: Non-Interchangeable Scaffold


Azetidine-pyrrolidine building blocks are not functionally interchangeable due to the profound impact of ring substitution patterns on molecular recognition, pharmacokinetic properties, and downstream synthetic accessibility. The specific 3,3-dimethyl and 4-hydroxymethyl decoration on the pyrrolidine ring of CAS 2090878-79-6 creates a sterically constrained hydrogen-bond donor-acceptor motif that is absent in the more common 3-hydroxymethyl or unsubstituted pyrrolidine analogs. In drug-discovery campaigns targeting CNS-penetrant dual norepinephrine reuptake inhibitors and 5-HT₁A partial agonists, closely related azetidine-pyrrolidine scaffolds demonstrate that small changes in the pyrrolidine substitution pattern produce >10-fold shifts in receptor binding affinity and transporter selectivity [1]. Generic substitution with a scaffold lacking the geminal dimethyl group or the precise hydroxymethyl placement would therefore risk abolishing the desired biological activity or altering the metabolic profile, making CAS 2090878-79-6 a distinct procurement entity for structure-activity relationship (SAR) studies.

CAS 2090878-79-6: Quantitative Differentiation Evidence


Hydrogen-Bond Donor and TPSA Differentiation

CAS 2090878-79-6 offers a unique topological polar surface area (TPSA) of 52.6 Ų and two hydrogen-bond donors (the azetidine N-H and the hydroxymethyl O-H), distinguishing it from the widely used building block [1-(azetidine-3-carbonyl)pyrrolidin-3-yl]methanol, which has a TPSA of 52.6 Ų but only one defined hydrogen-bond donor (azetidine N-H) because its hydroxymethyl group is positioned at the pyrrolidine 3-position rather than the 4-position, altering the spatial orientation of the H-bond donor [1]. The gem-dimethyl substitution further increases steric bulk (molecular weight 212.29 vs. 184.24 for the non-methylated analog) and calculated logP (-0.4), which impacts both passive permeability and metabolic stability [1].

Medicinal Chemistry Building Block Selection CNS Drug Design

Purity Specification and Vendor Reliability

According to the only non-excluded vendor datasheet, CAS 2090878-79-6 is supplied with a minimum purity of 95% . While no head-to-head purity comparison data against alternative suppliers are available, this documented specification provides a procurement baseline. In contrast, many research-grade azetidine-pyrrolidine building blocks are offered without a formally declared purity specification or with unknown batch-to-batch variability, introducing risk into SAR campaigns where impurities >5% can confound biological assay results.

Chemical Sourcing Quality Control Process Chemistry

CAS 2090878-79-6: Research and Industrial Applications


CNS Lead Optimization: Dual NRI/5-HT₁A Partial Agonist

The compound's scaffold is embedded in a series of azetidine-pyrrolidine derivatives investigated as dual norepinephrine reuptake inhibitors and 5-HT₁A partial agonists for neuropsychiatric indications [1]. Its distinct hydrogen-bond donor pattern and steric profile, inferred from computed properties, make it a candidate for SAR studies aimed at fine-tuning transporter affinity and receptor selectivity [2].

Fragment-Based Lead Generation and Tool Synthesis

With its moderate molecular weight (212.29 g/mol) and low lipophilicity (XLogP3 = -0.4), CAS 2090878-79-6 aligns with fragment-like property space. Its two-point hydrogen-bonding motif and rigid azetidine-pyrrolidine core can be exploited to probe binding sites in fragment-based drug discovery campaigns, particularly where directed hydrogen bonding to key amino acid residues is required [2].

Chemical Biology Probes: Kinases and Epigenetic Readers

The compound's constrained bicyclic structure and the presence of a free hydroxymethyl handle for further functionalization (e.g., esterification, etherification, or oxidation) make it a versatile precursor for assembling chemical biology probes. While no direct biological data are available for this specific compound, analogous azetidine-pyrrolidine scaffolds have been incorporated into kinase inhibitor and epigenetic reader probes, suggesting a viable application trajectory [2].

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